molecular formula C14H17N3O2 B11855574 tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

Cat. No.: B11855574
M. Wt: 259.30 g/mol
InChI Key: WIPUHYCXEZWRLF-SXGWCWSVSA-N
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Description

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an indole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its indole moiety, which is a common structure in many drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to its biological activity, including potential anticancer and antimicrobial properties.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate involves its interaction with biological targets, such as enzymes and receptors. The indole moiety allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((1H-indol-3-yl)methylene)hydrazinecarboxylate
  • tert-Butyl 2-((1H-indol-5-yl)methylene)hydrazinecarboxylate
  • tert-Butyl 2-((1H-indol-7-yl)methylene)hydrazinecarboxylate

Uniqueness

tert-Butyl 2-((1H-indol-6-yl)methylene)hydrazinecarboxylate is unique due to the position of the indole moiety, which can influence its reactivity and biological activity. The specific positioning of the indole ring can affect how the compound interacts with biological targets and participates in chemical reactions, making it distinct from its analogs.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9-

InChI Key

WIPUHYCXEZWRLF-SXGWCWSVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

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